molecular formula C14H9F3N2 B1459734 2-(6-(2-(Trifluoromethyl)phenyl)pyridin-2-yl)acetonitrile CAS No. 1261479-61-1

2-(6-(2-(Trifluoromethyl)phenyl)pyridin-2-yl)acetonitrile

Cat. No.: B1459734
CAS No.: 1261479-61-1
M. Wt: 262.23 g/mol
InChI Key: QUJYPWVLIMBDQR-UHFFFAOYSA-N
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Description

2-(6-(2-(Trifluoromethyl)phenyl)pyridin-2-yl)acetonitrile is a useful research compound. Its molecular formula is C14H9F3N2 and its molecular weight is 262.23 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

2-(6-(2-(Trifluoromethyl)phenyl)pyridin-2-yl)acetonitrile plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to inhibit collagen prolyl-4-hydroxylase, an enzyme involved in collagen synthesis Additionally, the compound’s trifluoromethyl group enhances its binding affinity to certain proteins, making it a valuable tool in drug discovery and development .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can suppress the production of collagen in vitro, indicating its potential to modulate extracellular matrix composition . Furthermore, its impact on gene expression suggests that it may alter the transcriptional landscape of cells, leading to changes in cellular function and behavior .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of collagen prolyl-4-hydroxylase, inhibiting its activity and thus reducing collagen synthesis . This inhibition is likely due to the compound’s trifluoromethyl group, which enhances its binding affinity and specificity. Additionally, the compound may influence other enzymes and proteins involved in cellular metabolism and signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but its degradation products can also have biological activity . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of collagen synthesis and alterations in gene expression . These findings highlight the importance of considering both the immediate and long-term effects of the compound in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits collagen synthesis without causing significant toxicity . At higher doses, it can induce adverse effects, including toxicity and alterations in normal cellular function . These dosage-dependent effects underscore the need for careful optimization of dosing regimens in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as collagen prolyl-4-hydroxylase, influencing the synthesis and degradation of collagen . Additionally, the compound’s trifluoromethyl group may affect its metabolism and clearance from the body, potentially leading to the formation of active metabolites . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and pharmacodynamics.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, such as the extracellular matrix, where it can exert its biological effects . The compound’s distribution is also influenced by its physicochemical properties, including its lipophilicity and molecular size .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized to the extracellular matrix, where it inhibits collagen synthesis . It may also be found in other cellular compartments, such as the cytoplasm and nucleus, where it can influence gene expression and cellular metabolism . Targeting signals and post-translational modifications may direct the compound to specific subcellular locations, enhancing its efficacy and specificity .

Properties

IUPAC Name

2-[6-[2-(trifluoromethyl)phenyl]pyridin-2-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3N2/c15-14(16,17)12-6-2-1-5-11(12)13-7-3-4-10(19-13)8-9-18/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUJYPWVLIMBDQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC(=N2)CC#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.